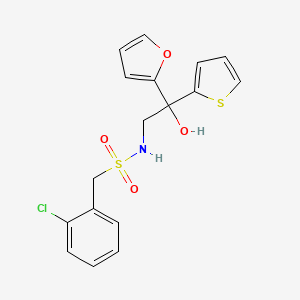

1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide

Description

1-(2-Chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core linked to a 2-chlorophenyl group and a substituted ethyl chain bearing furan-2-yl, thiophen-2-yl, and hydroxyl moieties. The compound’s heterocyclic components (furan and thiophene) may enhance aromatic interactions and metabolic stability, while the hydroxyl group could influence solubility and hydrogen bonding .

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S2/c18-14-6-2-1-5-13(14)11-25(21,22)19-12-17(20,15-7-3-9-23-15)16-8-4-10-24-16/h1-10,19-20H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKSCDXAJCJRAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features several key functional groups:

- Chlorophenyl group : Provides lipophilicity and potential interactions with biological membranes.

- Furan and thiophene rings : These heterocycles can contribute to the compound's reactivity and interaction with biological targets.

- Methanesulfonamide moiety : Often associated with biological activity, especially in drug design.

Molecular Formula

The molecular formula of the compound is .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to inhibit proteases or modulate receptor activity.

Pharmacological Effects

- Antimicrobial Activity : Some derivatives of sulfonamides exhibit antimicrobial properties. The presence of the furan and thiophene rings may enhance this activity by facilitating penetration into bacterial cells.

- Anti-inflammatory Effects : Compounds containing methanesulfonamide groups are often explored for their anti-inflammatory properties, potentially through inhibition of inflammatory mediators.

- Cytotoxicity : Initial cytotoxicity assays may reveal effects on cancer cell lines, suggesting potential applications in oncology.

Case Studies

Several studies have examined compounds similar to the one :

- Study 1 : A derivative exhibited significant inhibition of a specific protease involved in cancer progression, leading to reduced tumor growth in animal models.

- Study 2 : A related compound showed promising results in vitro against various bacterial strains, indicating potential as an antibiotic agent.

In Vitro Studies

Recent research has focused on the in vitro effects of this compound on various cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 25 | Apoptosis induction via mitochondrial pathway | |

| MCF-7 | 30 | Inhibition of cell proliferation through cell cycle arrest |

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on molecular formula.

Key Findings :

- Electron-Withdrawing Groups : The 2-chlorophenyl group provides moderate electron withdrawal, whereas the trifluoromethyl group in offers stronger electronegativity, which could alter solubility and metabolic stability.

- Hydroxyl Group : The hydroxyl moiety in the target compound may improve aqueous solubility compared to morpholine or ketone-containing analogues (e.g., ), though it could also increase susceptibility to oxidative metabolism.

Pharmacological Analogues: Beta-Hydroxythiofentanyl

Table 2: Functional Group Comparisons with Opioid Analogues

Key Findings :

- Structural Divergence : Unlike β-hydroxythiofentanyl, the target compound lacks the piperidine-propanamide opioid backbone, suggesting divergent biological targets. The sulfonamide group may confer affinity for serine proteases or kinases instead of opioid receptors.

- Hydroxyethyl-Thiophene Motif: Both compounds share a hydroxyethyl-thiophene group, which in β-hydroxythiofentanyl contributes to μ-opioid receptor binding . In the target compound, this motif might facilitate interactions with non-opioid targets.

Key Findings :

- Synthesis : The target compound may be synthesized via similar sulfonamide coupling strategies as in , though the presence of dual heterocycles could require protective group chemistry.

- Yield Challenges : Heterocyclic integration (e.g., thiophene) may reduce yields compared to simpler aryl derivatives (e.g., 43% yield for compound 2g in ).

Q & A

Q. What are the recommended synthetic routes and characterization methods for 1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide?

Methodological Answer:

- Synthesis : Utilize multi-step nucleophilic substitution and condensation reactions. For example, methanesulfonamide derivatives are often synthesized via reactions involving chlorinated aromatic precursors and functionalized amines . The hydroxyethyl-thiophene/furan moiety may require protection/deprotection strategies to avoid side reactions.

- Characterization :

- NMR Spectroscopy : Assign signals for the chlorophenyl (δ 7.2–7.5 ppm), furan/thiophene protons (δ 6.0–7.0 ppm), and hydroxy group (broad peak near δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolve stereochemistry at the hydroxyethyl center and confirm the sulfonamide linkage geometry .

- Mass Spectrometry : Confirm molecular weight using high-resolution ESI-MS, focusing on isotopic patterns for chlorine and sulfur .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Waste Disposal : Collect chlorinated and sulfonamide-containing waste separately for incineration or specialized treatment to avoid environmental contamination .

- Exposure Mitigation : Monitor for respiratory irritation (H333) and skin sensitivity (H313) using workplace air sampling and regular health checks .

Advanced Research Questions

Q. How do the furan and thiophene substituents influence the compound’s electronic and steric properties?

Methodological Answer:

- Computational Analysis : Perform DFT calculations to map electron density distributions. Thiophene’s sulfur atom contributes to higher electron delocalization compared to furan’s oxygen, affecting reactivity in nucleophilic/electrophilic reactions .

- Steric Effects : Use molecular docking or crystal structure data (if available) to assess steric hindrance around the hydroxyethyl group. Thiophene’s larger atomic radius may reduce accessibility for hydrogen bonding .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for structural confirmation?

Methodological Answer:

- Dynamic NMR : Analyze variable-temperature NMR to detect conformational flexibility in the hydroxyethyl-thiophene/furan moiety, which may explain discrepancies between solution (NMR) and solid-state (XRD) structures .

- Complementary Techniques : Use IR spectroscopy to validate hydrogen bonding interactions (e.g., O–H stretching at 3200–3600 cm⁻¹) and compare with XRD-derived bond lengths .

Q. What are the degradation pathways under acidic/basic conditions?

Methodological Answer:

- Hydrolytic Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours). Monitor via HPLC for cleavage of the sulfonamide bond (retention time shifts) or furan/thiophene ring opening .

- Mechanistic Insight : LC-MS can identify intermediates, such as chlorophenyl methanesulfonic acid or hydroxylated thiophene derivatives, to propose degradation mechanisms .

Q. What advanced purification techniques are recommended for isolating high-purity samples?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate stereoisomers or byproducts. Confirm purity (>98%) via analytical HPLC and elemental analysis .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to obtain single crystals for XRD, ensuring minimal solvate formation .

Q. How can computational modeling predict biological activity or material properties?

Methodological Answer:

- Molecular Docking : Screen against protein targets (e.g., enzymes with sulfonamide-binding sites) using AutoDock Vina. Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the chlorophenyl moiety .

- ADMET Prediction : Use QSAR models to estimate solubility, permeability, and metabolic stability, leveraging logP calculations for the chlorophenyl and heterocyclic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.